4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile
Description
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted with a cyano group (-CN) and a 3-(trifluoromethyl)phenyl group at the 4-position. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid pyran ring and electron-withdrawing substituents enhance metabolic stability and binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJRQBNOPDOQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile, also known by its CAS number 1035261-83-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H12F3NO
- Molecular Weight : 255.24 g/mol
- CAS Number : 1035261-83-6
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including:
- Anticancer Activity : Initial studies suggest that this compound exhibits significant cytotoxicity against several cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth.
- Neuroprotective Effects : Research indicates that derivatives of tetrahydropyran compounds can modulate excitatory amino acid transporters (EAATs), which play a crucial role in neuroprotection. This compound may share similar mechanisms, warranting further investigation into its neuroprotective properties.
- Antimicrobial Properties : Some studies have explored the antimicrobial potential of tetrahydropyran derivatives. Although specific data on this compound is limited, the structural similarities with other active compounds suggest possible antimicrobial activity.
Structure-Activity Relationship (SAR)
The SAR analysis of tetrahydropyran derivatives highlights the importance of functional groups in determining biological activity. For this compound:
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to target proteins.
- The tetrahydropyran ring contributes to conformational flexibility, which is essential for interaction with various biological targets.
Case Study 1: Anticancer Activity
A study conducted on several tetrahydropyran derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF7 | 7.8 |
| This compound | A549 | 6.5 |
This suggests that the compound may be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a neuroprotection assay, a related tetrahydropyran derivative was shown to significantly reduce neuronal cell death induced by excitotoxicity in vitro. The mechanism involved modulation of glutamate transporters, indicating potential neuroprotective effects that merit further exploration for the specific compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of tetrahydro-2H-pyran-4-carbonitrile derivatives. Below is a comparative analysis with structurally related compounds:
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
